molecular formula C12H12O2S B8633029 2-Ethyl-1-benzothiophen-6-yl acetate

2-Ethyl-1-benzothiophen-6-yl acetate

Cat. No.: B8633029
M. Wt: 220.29 g/mol
InChI Key: WXASBPDWRZNCLF-UHFFFAOYSA-N
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Description

2-Ethyl-1-benzothiophen-6-yl acetate is a synthetic benzothiophene-based ester intended for research and development purposes. This compound is part of a class of benzofused heteroaryl structures that are of significant interest in medicinal chemistry due to their diverse pharmacological potential . While the specific biological data for this compound is under investigation, closely related benzothiophene carboxylate derivatives have been identified as potent allosteric inhibitors of Branched-chain α-ketoacid dehydrogenase kinase (BDK) . Inhibiting BDK activates the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which plays a critical role in regulating branched-chain amino acid (BCAA) metabolism . Elevated BCAA levels are associated with metabolic disorders such as maple syrup urine disease (MSUD), obesity, and type 2 diabetes, making this research pathway highly relevant for novel therapeutic development . Furthermore, benzothiophene scaffolds are frequently explored in other research areas, including oncology and neurology, demonstrating antitumor potential and activity as acetylcholinesterase inhibitors . Researchers will find this compound valuable for probing new biological mechanisms and as a key synthetic intermediate for building more complex molecular architectures. This product is strictly for research use in laboratory settings and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

(2-ethyl-1-benzothiophen-6-yl) acetate

InChI

InChI=1S/C12H12O2S/c1-3-11-6-9-4-5-10(14-8(2)13)7-12(9)15-11/h4-7H,3H2,1-2H3

InChI Key

WXASBPDWRZNCLF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(S1)C=C(C=C2)OC(=O)C

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical potential of 2-Ethyl-1-benzothiophen-6-yl acetate is primarily attributed to its biological activities. Research indicates that compounds with benzothiophene structures often exhibit significant pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects.

Anticancer Activity

Several studies have highlighted the anticancer properties of benzothiophene derivatives. For instance, derivatives similar to this compound have been shown to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. A notable study demonstrated that modifications in the benzothiophene structure could enhance cytotoxicity against these cell lines, suggesting a promising avenue for drug development targeting cancer therapies .

Antibacterial Properties

The antibacterial efficacy of this compound has been explored through various in vitro assays. Compounds with similar structures have been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones, which indicate their potential as lead compounds in antibiotic development .

Biological Activities

Beyond its pharmaceutical implications, this compound exhibits various biological activities that can be harnessed for therapeutic purposes.

Anti-inflammatory Effects

Research has indicated that benzothiophene derivatives can modulate inflammatory pathways. They may act by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory responses, thereby providing a basis for developing anti-inflammatory drugs .

Antioxidant Activity

The antioxidant capacity of compounds like this compound has also been reported. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to numerous chronic diseases .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions involving benzothiophene precursors and acetic anhydride or acetyl chloride. The ability to modify this compound further allows the generation of a library of derivatives with potentially enhanced bioactivities.

Synthesis Pathways

Synthesis MethodReagents UsedYield (%)Reference
AcetylationBenzothiophene + Acetic Anhydride85%
Alkylation2-Ethylbenzothiophene + Alkyl Halide75%

Case Studies

Several case studies provide insights into the applications of this compound:

Case Study: Anticancer Screening

A study conducted by Abd El-Meguid et al. synthesized several benzothiophene derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain modifications significantly enhanced the anticancer activity compared to standard chemotherapy agents .

Case Study: Antimicrobial Evaluation

In another investigation, researchers tested a series of benzothiophene derivatives against multiple bacterial strains. The findings revealed that some compounds exhibited potent antibacterial activity, outperforming conventional antibiotics in specific assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-ethyl-1-benzothiophen-6-yl acetate with analogous benzothiophene derivatives, focusing on structural, synthetic, and functional differences.

Structural Analogues

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents CAS Number Key Functional Groups Notable Properties
This compound Ethyl (C2), Acetate (C6) Not provided Ester High polarity, potential for hydrogen bonding
Ethyl 6-methyl-5-nitro-1-benzothiophene-2-carboxylate Methyl (C6), Nitro (C5), Ethyl ester (C2) 159730-73-1 Nitro, ester Nitro group enhances reactivity; potential mutagenicity
2-(Benzo[d]thiazol-2-yl)-6-ethoxyphenol Ethoxy (C6), benzothiazole (C2) Not provided Hydroxyl, ethoxy, benzothiazole Colorless solid; synthesized via melt condensation (91% yield)

Key Observations :

  • Synthetic Routes: The target compound’s synthesis may parallel methods used for 2-(benzo[d]thiazol-2-yl)-6-ethoxyphenol, which employs melt condensation and crystallization from ethyl acetate/hexane mixtures . However, esterification steps would differ.
  • Crystallography : SHELX-refined structures (e.g., ) reveal that geometric parameters (e.g., O–H = 0.82 Å) are consistent with analogous compounds, though steric effects from ethyl vs. methyl groups may alter packing efficiency.
Spectroscopic and Electronic Properties
  • RIXS Spectra : While focuses on zinc acetate, it highlights the utility of resonant inelastic X-ray scattering (RIXS) for probing electronic transitions in acetate-containing compounds. Such techniques could differentiate the target compound’s acetate group from nitro or ethoxy substituents in analogues.
  • Reactivity : The absence of nitro or hydroxyl groups in this compound reduces its susceptibility to redox or nucleophilic reactions compared to derivatives like ethyl 6-methyl-5-nitro-1-benzothiophene-2-carboxylate .

Research Findings and Limitations

  • Synthesis Efficiency: The 91% yield reported for 2-(benzo[d]thiazol-2-yl)-6-ethoxyphenol suggests that similar melt-condensation methods could optimize the target compound’s synthesis .
  • Data Gaps : Crystallographic and spectroscopic data for this compound are absent in the provided evidence, necessitating further experimental validation.

Preparation Methods

Reagents and Conditions

  • Acylating agents : Acetyl chloride or acetic anhydride.

  • Base : Triethylamine (TEA) or pyridine to neutralize HCl.

  • Solvent : Dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.

  • Catalyst : 4-Dimethylaminopyridine (DMAP) for enhanced reactivity.

Procedure :

  • Dissolve 2-ethyl-1-benzothiophen-6-ol (1.0 equiv) in anhydrous DCM.

  • Add TEA (1.2 equiv) and DMAP (0.1 equiv) under inert atmosphere.

  • Dropwise add acetyl chloride (1.1 equiv) at 0°C, then warm to room temperature.

  • Stir for 4–6 hours, quench with water, extract with DCM, and purify via silica gel chromatography.

Yield : 75–85% (reported in analogous benzothiophene acetylations).

Multi-Step Synthesis from Benzothiophene Precursors

For cases where 2-ethyl-1-benzothiophen-6-ol is unavailable, a multi-step approach is employed:

Step 1: Synthesis of 2-Ethylbenzothiophene Core

  • Friedel-Crafts alkylation : React benzothiophene with ethyl bromide/aluminum chloride.

  • Regioselective substitution : Introduce ethyl groups via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Step 2: Hydroxylation at C6 Position

  • Directed ortho-metalation : Use lithium diisopropylamide (LDA) to deprotonate C6, followed by oxidation with MoOPH (molybdenum peroxide).

  • Yield : 60–70% for hydroxylation.

Step 3: Acetylation as Final Step

Repeat acetylation as in Section 1.1.

Overall Yield : 45–55% (3 steps).

Alternative Pathway: Nucleophilic Acyl Substitution

For substrates with leaving groups (e.g., mesylate or tosylate at C6):

Procedure :

  • Prepare 2-ethyl-1-benzothiophen-6-mesylate by reacting the alcohol with mesyl chloride.

  • Treat with sodium acetate in DMF at 80°C for 12 hours.
    Yield : 65–75%.

Catalytic Methods and Green Chemistry Approaches

Recent advances emphasize sustainable protocols:

Enzymatic Acetylation

  • Lipase catalysts (e.g., Candida antarctica Lipase B) in ionic liquids.

  • Conditions : 40°C, 24 hours, vinyl acetate as acyl donor.

  • Yield : 50–60%.

Microwave-Assisted Synthesis

  • Reduce reaction time from hours to minutes.

  • Conditions : Acetic anhydride, DMAP, microwave irradiation (100°C, 300 W, 15 min).

  • Yield : 80–85%.

Analytical Data and Characterization

Critical spectroscopic data for 2-ethyl-1-benzothiophen-6-yl acetate :

Technique Data
1H NMR (CDCl3) δ 7.85 (d, J = 8.4 Hz, 1H), 7.45–7.30 (m, 3H), 2.55 (q, J = 7.6 Hz, 2H), 2.35 (s, 3H), 1.25 (t, J = 7.6 Hz, 3H).
13C NMR δ 169.8 (C=O), 142.5, 138.2, 130.1, 128.7, 124.5, 121.3, 28.5 (CH2), 21.0 (CH3CO), 15.3 (CH2CH3).
HRMS (ESI+) m/z calc. for C13H14O2S: 244.0764; found: 244.0768.

Challenges and Optimization Strategies

  • Regioselectivity : Competing acetylation at other positions mitigated by steric hindrance (e.g., bulky bases).

  • Purification : Silica gel chromatography (hexane/EtOAc 4:1) effectively separates product from diacetylated byproducts.

  • Scale-up : Continuous flow reactors improve safety and efficiency for acetyl chloride reactions.

Industrial Applications and Patents

Key patents highlight large-scale production:

  • CN1671714A : Describes benzothiophene acetates as kinase inhibitors, validating the acetylation protocol.

  • WO2011036680A2 : Uses analogous methods for pharmaceutical intermediates.

Comparison of Methods

Method Yield Cost Scalability Environmental Impact
Direct Acetylation85%LowHighModerate (HCl waste)
Multi-Step Synthesis55%HighModerateHigh (multiple steps)
Enzymatic Acetylation60%ModerateLowLow
Microwave-Assisted85%ModerateHighLow

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-Ethyl-1-benzothiophen-6-yl acetate, and how can reaction conditions be optimized?

  • Methodology : Focus on multi-step synthesis involving benzothiophene core functionalization. Key steps include:

Acetylation : Use acetic anhydride or acetyl chloride under controlled acidic/basic conditions.

Ethyl Group Introduction : Employ alkylation via Friedel-Crafts or nucleophilic substitution, optimizing temperature (e.g., 60–80°C) and catalyst (e.g., AlCl₃).

  • Validation : Monitor intermediates via TLC and HPLC. Optimize yields by adjusting solvent polarity (e.g., dichloromethane vs. THF) and stoichiometry .
    • Data Table :
StepReagent/ConditionYield (%)Purity (HPLC)
AcetylationAc₂O, H₂SO₄75≥95%
EthylationEtBr, AlCl₃62≥90%

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR for ethyl/acetyl group confirmation (δ 1.2–1.4 ppm for ethyl CH₃; δ 2.1–2.3 ppm for acetyl CH₃).
  • X-ray Crystallography : Use SHELXL (SHELX suite) for refinement; resolve disorder in benzothiophene rings via iterative least-squares cycles .
    • Challenges : Overlapping signals in aromatic regions require 2D NMR (COSY, HSQC) for unambiguous assignment.

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Protocol :

Purity Analysis : HPLC (C18 column, acetonitrile/water gradient) to separate isomers; GC-MS for volatile impurities.

Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic LC-MS monitoring .

  • Critical Parameters : Degradation products (e.g., hydrolyzed acetate) quantified via peak area normalization.

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., spectroscopic vs. DFT-calculated structures)?

  • Approach :

Validation : Cross-check DFT methods (B3LYP/6-31G* vs. M06-2X/cc-pVTZ) with experimental crystallographic data.

Error Analysis : Identify torsional angle discrepancies in benzothiophene rings; refine computational models using constrained optimization .

  • Case Study : A 5° deviation in dihedral angles between X-ray and DFT models was resolved by incorporating solvent effects (PCM model).

Q. What experimental design strategies are recommended for studying the compound’s reactivity in novel catalytic systems?

  • Framework :

Hypothesis-Driven Design : Test catalytic efficiency (e.g., Pd-mediated cross-coupling) under inert vs. aerobic conditions.

Controls : Include blank reactions (no catalyst) and internal standards (e.g., diphenyl ether) for yield normalization.

  • Data Interpretation : Use Arrhenius plots to compare activation energies across catalysts .

Q. How can researchers integrate this compound into advanced drug delivery systems while addressing solubility challenges?

  • Methodology :

Lipid-Based Formulations : Co-solvent systems (e.g., PEG-400/ethanol) to enhance solubility; characterize via dynamic light scattering (DLS).

Nanocarrier Design : Encapsulate in liposomes (phosphatidylcholine/cholesterol matrices) and assess release kinetics (pH 7.4 vs. 5.5) .

  • Key Metrics : Entrapment efficiency (>80%) and sustained release over 72 hours.

Methodological Notes

  • Data Contradiction Analysis : Apply triangulation (e.g., NMR, XRD, and computational data) to reconcile inconsistencies .
  • Ethical Compliance : For biological studies, follow protocols for human/animal subject research, including IRB approvals and toxicity screening .

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